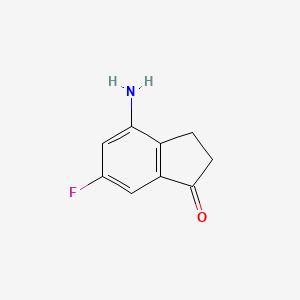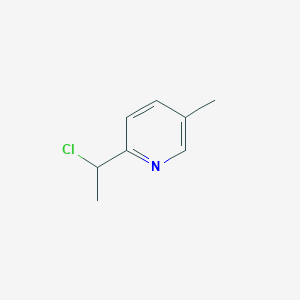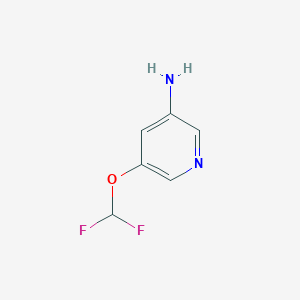
(2-Amino-4-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of an amino group at the second position and a fluorine atom at the fourth position on the phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-fluorophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 2-amino-4-fluoroiodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the reaction rate and yield. Additionally, the use of microwave-assisted synthesis has been explored to further improve the efficiency of the borylation process .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Amines and Fluoroarenes: Formed via nucleophilic substitution reactions.
Scientific Research Applications
(2-Amino-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the design of enzyme inhibitors and as a probe for studying enzyme activity.
Mechanism of Action
The mechanism of action of (2-Amino-4-fluorophenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site serine residue of serine proteases, thereby inhibiting their activity . Additionally, the amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
Comparison: (2-Amino-4-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions compared to its analogs, such as 4-fluorophenylboronic acid, which lacks the amino group, or 2-fluorophenylboronic acid, which lacks the specific substitution pattern .
Properties
Molecular Formula |
C6H7BFNO2 |
|---|---|
Molecular Weight |
154.94 g/mol |
IUPAC Name |
(2-amino-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H,9H2 |
InChI Key |
PYEDYJJGEREHLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11918778.png)
![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)

![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11918813.png)

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11918822.png)
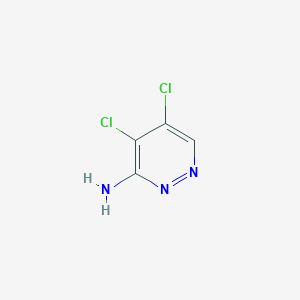
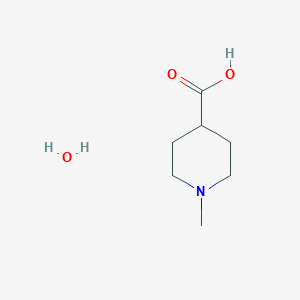
![2H-Indeno[5,6-D]oxazole](/img/structure/B11918832.png)
